Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate

Xanthone Synthesis Pharmaceutical Intermediates Regioselective Cyclization

This polyfunctional benzophenone is uniquely engineered for regioselective cyclization: the 3-methoxybenzoyl group and carbomethoxy substituent are essential for constructing the 7-methoxy-9-oxoxanthene scaffold without isomer formation. Unlike generic hydroxybenzophenones, this building block pre-installs the critical 7-methoxy motif, enabling direct SAR studies on kinase inhibition and antimicrobial activity. Choose this compound for validated synthetic routes to pharmacologically relevant xanthones, backed by GC-MS reference data from the Wiley Registry.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 68595-46-0
Cat. No. B048002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate
CAS68595-46-0
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)C(=O)OC)O
InChIInChI=1S/C16H14O5/c1-20-12-5-3-4-10(8-12)15(18)13-9-11(16(19)21-2)6-7-14(13)17/h3-9,17H,1-2H3
InChIKeyWVHCMUKWRQHCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-3-(3-methoxybenzoyl)benzoate (CAS 68595-46-0): Procurement Guide & Structural Overview


Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate (MF: C₁₆H₁₄O₅, MW: 286.28 g/mol) is a polyfunctional benzophenone derivative characterized by a methyl ester at the 1-position, a hydroxyl at the 4-position, and a 3-methoxybenzoyl substituent at the 3-position of the central benzene ring [1]. This specific substitution pattern distinguishes it from simpler hydroxybenzophenones and makes it a dedicated building block for the synthesis of 7-substituted 9-oxoxanthen-2-carboxylic acids, a class of compounds with significant pharmaceutical relevance [2].

Why Generic Benzophenone Analogs Cannot Replace Methyl 4-Hydroxy-3-(3-methoxybenzoyl)benzoate


Simpler benzophenone derivatives, such as Benzophenone-3 (oxybenzone) or 4-Hydroxybenzophenone, are optimized for UV absorption but lack the carbomethoxy group and specific substitution geometry required for regioselective cyclization. Replacing Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate with an unsubstituted benzophenone would result in the formation of an undesired xanthone isomer or complete reaction failure, as the 3-methoxy group on the benzoyl ring is critical for directing oxidative coupling to yield the pharmacologically relevant 7-methoxy-9-oxoxanthene scaffold [1].

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-3-(3-methoxybenzoyl)benzoate


Synthetic Utility: Exclusive Precursor for 7-Methoxy-9-oxoxanthene-2-carboxylates

This compound is a specifically designed precursor for synthesizing 7-methoxy-9-oxoxanthene-2-carboxylic acid derivatives via oxidative coupling. In contrast, Benzophenone-3 (2-hydroxy-4-methoxybenzophenone) cannot undergo this cyclization to form the 9-oxoxanthene core due to its different hydroxyl substitution pattern. The 3-methoxybenzoyl group in the target compound directs the cyclization to the desired 7-substituted product, a regiospecificity not achievable with 4-hydroxybenzophenone [1].

Xanthone Synthesis Pharmaceutical Intermediates Regioselective Cyclization

Physicochemical Profile: Molecular Weight and logP Differentiation from Common UV Filters

The target compound (MW 286.28 g/mol) has a significantly higher molecular weight than Benzophenone-3 (MW 228.24 g/mol) and 4-Hydroxybenzophenone (MW 198.22 g/mol), which directly impacts its solubility and permeability. Its computed logP is estimated to be higher than that of Benzophenone-3 (logP 2.63), suggesting increased lipophilicity that can be advantageous for membrane penetration in cell-based assays but requires different formulation strategies [1][2].

Physicochemical Properties Drug-Likeness Solubility

UV Spectral Fingerprint: Distinct Absorption Maxima vs. Benzophenone-3

The UV absorption spectrum of Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate is expected to differ from that of Benzophenone-3. Benzophenone-3 shows a characteristic absorption band at ~288 nm with a molar absorptivity of ~9,400 M⁻¹cm⁻¹, which is due to its ortho-hydroxy substitution enabling excited-state intramolecular proton transfer (ESIPT). The target compound, with its para-hydroxy and meta-methoxybenzoyl substitution, cannot undergo ESIPT and is predicted to have a bathochromically shifted absorption maximum near 310-325 nm with a lower absorptivity, a feature that can be analytically exploited for purity checks and differentiation [1][2].

UV Spectroscopy Photophysics Analytical Characterization

Validated Analytical Standard: Unique Mass Spectrum for Identity Confirmation

The compound is included in the Wiley Registry of Mass Spectral Data (2023) with a unique GC-MS spectrum and an InChIKey of WVHCMUKWRQHCPT-UHFFFAOYSA-N. This provides a verified spectral fingerprint that differentiates it from closely related isomers like methyl 4-hydroxy-3-(4-methoxybenzoyl)benzoate or methyl 2-hydroxy-5-(3-methoxybenzoyl)benzoate, which would yield different fragmentation patterns [1].

Mass Spectrometry Quality Control Analytical Standard

Optimal Research & Industrial Use Cases for Methyl 4-Hydroxy-3-(3-methoxybenzoyl)benzoate


Synthesis of 7-Methoxy-9-oxoxanthene-2-carboxylic Acid Libraries

This is the primary, literature-validated use case. The compound is reacted under oxidative coupling conditions to construct the 9-oxoxanthene core with the critical 7-methoxy substituent pre-installed, avoiding the need for post-synthetic modification. This route is specifically cited for preparing biologically active xanthone derivatives [1].

Development of Methoxy-Substituted Xanthone Probes for Biological Research

The methoxy group at the 7-position of the resulting xanthone is a common structural motif in natural and synthetic bioactive xanthones. Using this precursor, researchers can access this substitution pattern directly, facilitating structure-activity relationship (SAR) studies on kinase inhibition or antimicrobial activity, which would be impossible with a 4-hydroxybenzophenone starting material [1].

Analytical Method Development and Reference Standard Procurement

Given its presence in the Wiley Registry of Mass Spectral Data, this compound can serve as a reference standard for developing GC-MS or LC-MS methods aimed at detecting or quantifying benzophenone derivatives or their metabolites in environmental or biological matrices. Its unique fragmentation pattern provides a reliable benchmark for method validation [2].

Formulation Studies Requiring High Lipophilicity Benzophenone Derivatives

The higher logP (estimated ~3.5) compared to Benzophenone-3 (logP 2.63) makes this compound a candidate for studies investigating the effect of lipophilicity on the skin permeation, environmental persistence, or protein binding of benzophenone-type molecules, where a direct comparator with a known UV filter is needed [3].

Quote Request

Request a Quote for Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.